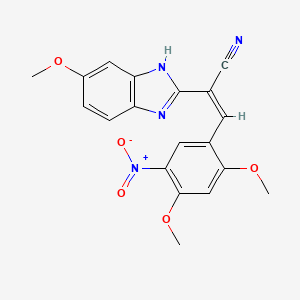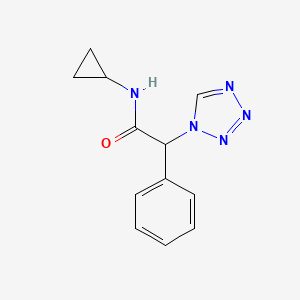
methyl cinnamoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl cinnamate” is the methyl ester of cinnamic acid and is a white or transparent solid with a strong, aromatic odor . It is found naturally in a variety of plants, including in fruits, like strawberry, and some culinary spices, such as Sichuan pepper and some varieties of basil . “Methyl carbamate” is used in laboratory chemicals .
Synthesis Analysis
A new electro-organic approach for the synthesis of methyl cinnamate derivatives through the Heck reaction has been introduced . This method eliminates the need for toxic catalysts, reduces the environmental impact related to waste disposal, and allows for the use of a broad range of functional groups . Another method involves the use of Lipozyme® TL IM in continuous-flow microreactors for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines .
Chemical Reactions Analysis
In the synthesis of methyl cinnamate derivatives, both the aryl halide and olefin substrates were electrochemically activated, leading to the formation of the desired methyl cinnamate derivatives . In the synthesis of cinnamamides from methyl cinnamates and phenylethylamines, maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Mecanismo De Acción
Safety and Hazards
“Methyl carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . “Methyl cinnamate” is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Propiedades
IUPAC Name |
methyl N-[(E)-3-phenylprop-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVJMEXGGJQCFE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5462765.png)

![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5462788.png)

![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
![3-amino-N,N-diethyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5462821.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylpiperidine](/img/structure/B5462826.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-ethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5462833.png)
![10-(3-hydroxy-4-methoxybenzylidene)-7-(2-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5462841.png)
![1'-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5462842.png)
![1-(5-chloro-2-thienyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5462843.png)
![N~1~,N~2~-dimethyl-N~2~-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)glycinamide](/img/structure/B5462855.png)

